Potassium;1-(sulfamoylamino)propane
Description
Potassium;1-(sulfamoylamino)propane is a potassium salt derived from the parent compound 1-(sulfamoylamino)propane, which consists of a propane backbone substituted with a sulfamoyl (sulfonamide) group at the terminal amine position . The molecular formula of the potassium salt is C₃H₈KN₂O₂S, with a calculated molecular weight of 175.3 g/mol. The sulfamoyl group (-SO₂NH₂) may confer reactivity suitable for pharmaceutical or agrochemical derivatization, though further experimental validation is required .
Properties
IUPAC Name |
potassium;1-(sulfamoylamino)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGRQDGZINWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10KN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Potassium Salts
Potassium salts vary widely in properties depending on their anionic components. A comparison with common potassium compounds highlights structural and functional differences:
Key Observations :
- Solubility: Inorganic salts like KCl exhibit high water solubility, while organic potassium salts (e.g., dipotassium sulfonates) are also water-soluble due to ionic character. This compound’s solubility is likely moderate, though unconfirmed.
- Applications: Unlike KCl (broad industrial use) or potassium benzoate (preservative), the sulfamoylamino derivative may serve niche roles in synthesis due to its reactive sulfamoyl group.
Sulfamoyl-Containing Compounds
Compounds with sulfamoyl groups are often explored for biological activity. Selected examples from the evidence include:
Key Observations :
- Structural Complexity : The potassium salt is simpler compared to ’s piperazine-linked sulfamoyl derivatives, which exhibit higher molecular weights (670–740 g/mol) and elevated melting points (132–230°C). These complex analogs are likely designed for pharmaceutical applications (e.g., enzyme inhibition) .
- Reactivity : The sulfamoyl group in the potassium salt may enable nucleophilic substitution or coupling reactions, similar to sulfonamide drugs. However, biological activity data are absent in the evidence.
Propane Derivatives
Propane-based compounds with diverse substituents demonstrate varied functionalities:
Key Observations :
- Functional Groups: Diarylpropanes in and possess anti-inflammatory or antioxidant properties due to phenolic and methoxy groups. In contrast, the sulfamoyl group in the potassium salt may confer different reactivity, such as hydrogen bonding or coordination chemistry.
- Biological Activity: Compound 1 () inhibits NO production (IC₅₀ = 4.00 μmol/L), outperforming the control L-NMMA . The potassium salt’s bioactivity remains unexplored.
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